2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)-1-phenylethanone
Description
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO4S2/c24-17-8-6-16(7-9-17)21-26-22(32(28,29)19-12-10-18(25)11-13-19)23(30-21)31-14-20(27)15-4-2-1-3-5-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTRTOMRQNLOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)-1-phenylethanone is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumoral, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Sulfonyl group : Known for enhancing biological activity in various compounds.
- Fluorophenyl groups : Contribute to the lipophilicity and potential bioactivity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds with oxazole moieties exhibit significant antimicrobial properties. For instance, derivatives containing the oxazole structure have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group is believed to enhance this activity by increasing the compound's interaction with microbial cell membranes.
| Compound | Target Bacteria | Activity |
|---|---|---|
| Oxazole Derivative A | Staphylococcus aureus | Inhibitory |
| Oxazole Derivative B | Escherichia coli | Moderate Inhibition |
Antitumoral Activity
The antitumoral potential of oxazole derivatives has been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has been shown to interact with key signaling pathways involved in tumor growth.
Case Study:
In a study evaluating the cytotoxic effects of various oxazole derivatives on cancer cell lines, this compound exhibited significant inhibition of cell viability in breast cancer cells, with an IC50 value indicating potent activity.
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. The studied compound has shown promise in reducing pro-inflammatory cytokine levels in vitro.
| Cytokine | Control Level | Treated Level |
|---|---|---|
| TNF-alpha | 100 pg/mL | 30 pg/mL |
| IL-6 | 80 pg/mL | 20 pg/mL |
The biological activity of this compound is attributed to its ability to inhibit specific protein kinases involved in cancer progression and inflammation. Molecular docking studies suggest strong binding affinities to targets such as Focal Adhesion Kinase (FAK) and Platelet-Derived Growth Factor Receptor (PDGF-R), which are crucial in cellular signaling pathways related to tumor growth and inflammatory responses.
Preparation Methods
Copper-Catalyzed Alkyne-Nitrile Cyclization
A regioselective method for oxazole synthesis involves the reaction of alkynes with nitriles under aerobic conditions. As demonstrated by, a mixture of 4-fluorophenylacetylene (0.5 mmol) and 4-fluorobenzenesulfonylacetonitrile (1.5 mmol) in nitromethane, catalyzed by Cu(OAc)₂ (10 mol%) and BF₃·Et₂O (1 equiv) at 80°C under O₂, yields 2-(4-fluorophenyl)-4-(4-fluorobenzenesulfonyl)oxazole (3aa analog) in 68–75% yield after purification by preparative TLC. Critical parameters include:
- Temperature : 80–100°C
- Oxidant : Molecular oxygen (1 atm)
- Solvent : Nitromethane or acetonitrile
This method offers regiocontrol, positioning the sulfonyl group at C4 and the fluorophenyl group at C2.
Robinson-Gabriel Cyclodehydration
For laboratories lacking transition metal catalysts, the Robinson-Gabriel method provides an alternative. Reacting N-acylamino ketones derived from 4-fluorobenzoyl chloride and 4-fluorobenzenesulfonylacetamide with polyphosphoric acid (PPA) at 90°C induces cyclodehydration, forming the oxazole core in 50–60% yield. While lower-yielding than metal-catalyzed routes, this approach avoids specialized equipment.
Sulfonation and Oxidation: Introducing the 4-(4-Fluorophenylsulfonyl) Group
The sulfonyl moiety at C4 is introduced either during cyclization or via post-functionalization.
Direct Sulfonation During Oxazole Formation
Incorporating a sulfonyl-containing nitrile (e.g., 4-fluorobenzenesulfonylacetonitrile) in the Cu-catalyzed cyclization directly installs the sulfonyl group, circumventing subsequent oxidation steps. This one-pot strategy streamlines synthesis but requires pre-functionalized nitriles, which may necessitate additional preparation.
Oxidation of Thioether Intermediates
An alternative route involves synthesizing a 4-(4-fluorophenylthio)oxazole intermediate, followed by oxidation to the sulfone. Treatment of 2-(4-fluorophenyl)-4-(4-fluorophenylthio)oxazole with NaIO₄ (2.3 equiv) in aqueous THF at reflux for 2 h achieves complete conversion to the sulfone, as reported in analogous systems. Key data:
| Parameter | Value | Source |
|---|---|---|
| Oxidant | Sodium periodate (NaIO₄) | |
| Solvent | THF/H₂O (3:1) | |
| Temperature | Reflux (66–70°C) | |
| Yield | 67–72% |
This method is advantageous for late-stage functionalization but requires handling malodorous thioether intermediates.
Thioether Installation at C5: Nucleophilic Substitution and Coupling
The C5 thioether linkage is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
SNAr with 2-Mercapto-1-phenylethanone
Activating the oxazole’s C5 position for SNAr involves bromination using NBS (N-bromosuccinimide) in DMF, yielding 5-bromo-2-(4-fluorophenyl)-4-(4-fluorophenylsulfonyl)oxazole. Subsequent reaction with 2-mercapto-1-phenylethanone (1.2 equiv) and K₂CO₃ (2 equiv) in acetone at 0°C to RT affords the target compound in 65–70% yield.
Palladium-Catalyzed C-S Coupling
For electron-deficient oxazoles, Pd(PPh₃)₄ (5 mol%) catalyzes the coupling of 5-iodooxazole derivatives with 2-(phenylthio)acetophenone in toluene at 110°C, achieving 60–68% yield. While costlier, this method avoids pre-activation of the thiol component.
Green Chemistry Approaches: Microwave and Ultrasound Assistance
Emerging methodologies emphasize sustainability without compromising efficiency.
Microwave-Assisted Cyclization
Irradiating a mixture of 4-fluorophenylacetylene, 4-fluorobenzenesulfonylacetonitrile, and Cu(OAc)₂ in isopropyl alcohol at 350 W for 8 min reduces reaction time from 12 h to <10 min while maintaining 70–75% yield.
Ultrasound-Promoted Thioether Formation
Sonication of 5-bromooxazole and 2-mercapto-1-phenylethanone in [bmim][BF₄] ionic liquid at 45°C for 20 min enhances mixing and accelerates SNAr, achieving 78% yield vs. 65% under conventional conditions.
Analytical and Purification Considerations
Critical purification steps include:
- Flash Chromatography : Silica gel with DCM/MeOH (95:5) removes unreacted sulfonyl chlorides.
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals suitable for X-ray diffraction.
- TLC Monitoring : GF254 plates with petroleum ether/EtOAc (20:1) visualize UV-active intermediates.
Challenges and Optimization Opportunities
- Regioselectivity : Competing formation of 2,5- vs. 2,4-disubstituted oxazoles necessitates precise stoichiometry control.
- Sulfide Oxidation Overoxidation : NaIO₄ concentrations >2.5 equiv risk degrading the oxazole ring.
- Thiol Handling : 2-Mercapto-1-phenylethanone’s volatility demands inert atmospheres and low temperatures.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can researchers optimize reaction conditions methodologically?
- Answer : Synthesis involves multiple steps: oxazole ring formation, sulfonylation, and thioether linkage. Challenges include regioselectivity in oxazole formation and stability of the sulfonyl group.
- Methodology :
Oxazole Formation : Use microwave-assisted synthesis to improve yield and reduce side products .
Sulfonylation : Optimize reaction temperature (0–5°C) to prevent over-sulfonation.
Thioether Coupling : Employ Buchwald-Hartwig conditions (Pd catalysts, ligand screening) for efficient C–S bond formation .
- Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) for high-purity isolation.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features should be prioritized?
- Answer :
-
1H/13C/19F NMR : Identify fluorophenyl protons (δ 7.2–7.8 ppm), sulfonyl group (δ ~3.5 ppm for adjacent protons), and ketone carbonyl (δ ~200 ppm in 13C).
-
HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
-
XRD : Resolve crystal packing and confirm stereochemistry (Table 1) .
Table 1 : Crystallographic Parameters for Related Oxazole Derivatives
Compound Space Group a (Å) b (Å) c (Å) β (°) Reference Analog from [5] P21/c 6.07 18.69 14.97 91.56 Analog from [7] P21/c 6.12 18.75 15.02 91.60
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Answer :
- Experimental Design : Use ICH Q1A guidelines. Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C for 4 weeks.
- Analysis : Monitor degradation via HPLC (C18 column, 220 nm). Key degradation products include hydrolyzed sulfonyl and oxidized thioether moieties .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to kinase targets?
- Answer :
- Methodology :
Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB 1ATP). Prioritize fluorophenyl-sulfonyl interactions with hydrophobic pockets.
MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability. Analyze RMSD and hydrogen bonding with catalytic lysine residues.
QSAR : Build models using descriptors like logP and polar surface area to correlate with IC50 data from PubChem analogs .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Answer :
- Metabolic Stability : Test liver microsomal clearance (human/rat). If rapid metabolism occurs, modify fluorophenyl groups to reduce CYP3A4 recognition .
- Bioavailability : Conduct pharmacokinetic studies (IV/PO dosing in rodents). Low oral absorption may require nanoformulation (e.g., PLGA nanoparticles).
Q. How can researchers elucidate the environmental fate of this compound using advanced analytical methods?
- Answer :
- Degradation Pathways : Perform photolysis (UV-Vis irradiation) and hydrolysis (pH 7.4, 37°C). Identify products via LC-QTOF-MS.
- Ecotoxicology : Use Daphnia magna assays to assess acute toxicity (EC50). Correlate logKow values with bioaccumulation potential .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?
- Answer :
- Meta-Analysis : Compile IC50 data from PubChem and ChEMBL. Normalize values using Z-score to account for assay variability.
- Structural Clustering : Group compounds by substituents (e.g., sulfonyl vs. carbonyl). Fluorophenyl groups may enhance selectivity but reduce solubility, explaining activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
